2-Bromo-6-(oxan-4-yl)pyrazine
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Overview
Description
2-Bromo-6-(oxan-4-yl)pyrazine is a heterocyclic compound that contains a bromine atom and an oxane (tetrahydropyran) ring attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(oxan-4-yl)pyrazine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(oxan-4-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-6-(oxan-4-yl)pyrazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(oxan-4-yl)pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
2-Bromo-6-(oxan-4-yl)pyrazine can be compared with other similar compounds, such as:
2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine: This compound has a similar structure but contains a pyridine ring instead of a pyrazine ring.
2-Bromo-6-(oxan-4-yl)pyridine: This compound also contains an oxane ring but is attached to a pyridine ring.
Properties
Molecular Formula |
C9H11BrN2O |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-bromo-6-(oxan-4-yl)pyrazine |
InChI |
InChI=1S/C9H11BrN2O/c10-9-6-11-5-8(12-9)7-1-3-13-4-2-7/h5-7H,1-4H2 |
InChI Key |
BHMRIKSSACXQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CN=CC(=N2)Br |
Origin of Product |
United States |
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